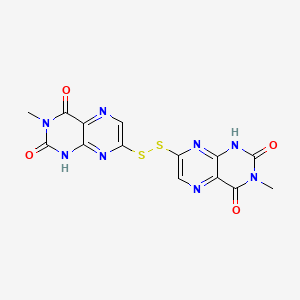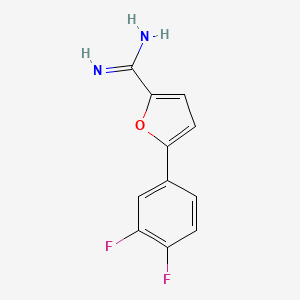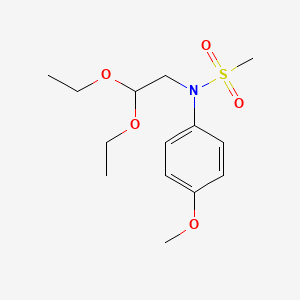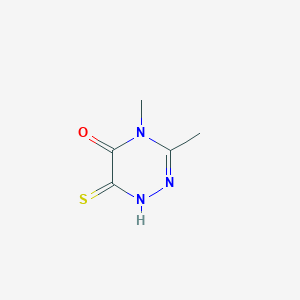![molecular formula C10H16 B14397510 Bicyclo[4.1.0]heptane, 3-cyclopropyl- CAS No. 89914-06-7](/img/structure/B14397510.png)
Bicyclo[4.1.0]heptane, 3-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]heptane, 3-cyclopropyl- is an organic compound that falls under the category of bicyclic alkanes It is a colorless liquid with a unique structure that includes a cyclopropyl group attached to a bicyclo[410]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- can be synthesized using the Simmons–Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of bicyclo[4.1.0]heptane, 3-cyclopropyl- may involve scaling up the Simmons–Smith reaction or other cycloisomerization methods using transition metal catalysts such as platinum (II) and gold (I) . These methods allow for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptane, 3-cyclopropyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various cycloaddition reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A closely related compound with similar structural features but without the cyclopropyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and reactivity.
Cyclopropane Derivatives: Compounds that share the cyclopropyl group and exhibit similar reactivity patterns.
Uniqueness
Bicyclo[4.1.0]heptane, 3-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and for use as a building block in organic synthesis .
Propriétés
Numéro CAS |
89914-06-7 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-cyclopropylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2 |
Clé InChI |
SDTZGGLOOGQXTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CCC3CC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


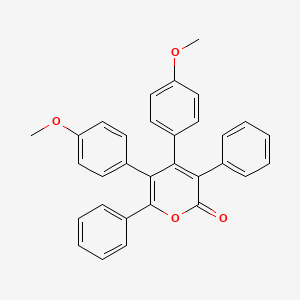

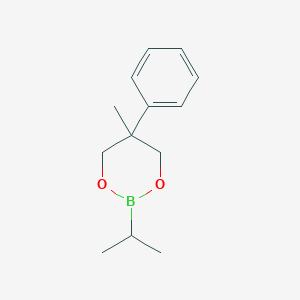
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
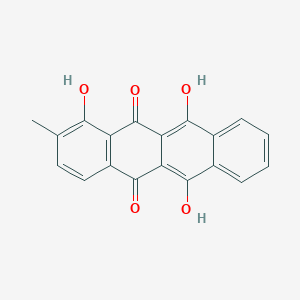
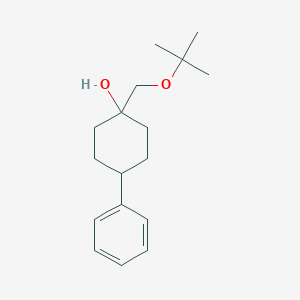
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
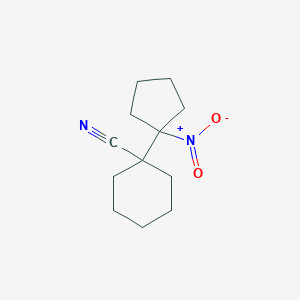
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)

